Digitoxose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

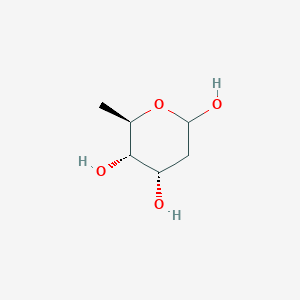

Digitoxose is a naturally occurring deoxy sugar, specifically a 2,6-dideoxy-D-ribo-hexose. It is a component of several cardiac glycosides, such as digitoxin, which are derived from the Digitalis species of plants . These glycosides have been historically used for their potent effects on heart conditions, particularly in the treatment of congestive heart failure and arrhythmias .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of digitoxose typically involves the selective deoxygenation of ribose derivatives. One common method includes the use of glycosyl sulfonates for the stereoselective synthesis of this compound-containing compounds . The process involves the activation of glycosyl donors with appropriate arylsulfonyl chloride promoters to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the Digitalis plant. The extraction process involves the isolation of digitoxin, followed by hydrolysis to release this compound . This method ensures the availability of this compound for various applications, although synthetic methods are also employed to meet higher demand.

化学反应分析

Types of Reactions: Digitoxose undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions include this compound derivatives with altered functional groups, which can be used in further chemical synthesis and research .

科学研究应用

Role in Drug Development

Digitoxose is primarily recognized for its contribution to the synthesis of cardiac glycosides, which are critical in treating heart conditions. The glycosylation process involving this compound allows for the modification of glycosides, enhancing their pharmacological properties.

- Glycorandomization : This approach involves altering the composition of oligosaccharide fragments within glycosylated compounds to improve their pharmacodynamic properties. Research indicates that this compound can be effectively utilized in synthesizing α-linked digitoxosides, which may lead to novel therapeutic agents with enhanced efficacy against bacterial and neoplastic diseases .

Cardiac Conditions

Digitoxin, which contains this compound, has been used historically to manage heart failure and atrial fibrillation. Although digitoxin is no longer FDA-approved in the U.S., it remains available in other regions and has shown effectiveness in improving cardiac output by inhibiting the Na+/K+ ATPase pump .

Cystic Fibrosis

A clinical study investigated the effects of digitoxin on airway inflammation in patients with cystic fibrosis. While the primary outcomes did not show significant improvements, there was a noted trend towards reduced neutrophil counts and changes in gene expression levels associated with inflammation . This suggests potential applications for this compound derivatives in managing inflammatory conditions.

Cancer Treatment

Research has demonstrated that digitoxin induces apoptosis in various malignant cell lines more effectively than digoxin. A case-control study indicated that patients on digitoxin for cardiac issues exhibited a lower risk of cancer, suggesting an anticancer effect that warrants further investigation .

Mechanistic Insights

The mechanisms by which this compound and its derivatives exert their effects are multifaceted:

- Gene Expression Modulation : Digitoxin has been shown to influence gene expression related to inflammation and cell cycle regulation. In studies involving circulating tumor cells (CTCs), treatment with digoxin led to significant downregulation of genes associated with cell proliferation and adhesion .

- Inflammation Pathways : Digitoxin's ability to block NF-κB nuclear access suggests a mechanism by which it may reduce inflammation, making it a candidate for treating inflammatory diseases beyond its cardiac applications .

Clinical Trials Overview

A summary of key clinical trials involving this compound derivatives is presented below:

| Study | Condition | Treatment | Outcomes |

|---|---|---|---|

| Study 1 | Cystic Fibrosis | Digitoxin (0.1 mg daily) | No significant reduction in IL-8 but trends towards reduced neutrophil counts |

| Study 2 | Cancer | Digitoxin | Induced apoptosis in vitro; lower cancer risk observed in patients on digitoxin |

| Study 3 | Cardiac Failure | Digitoxin | Improved cardiac output; mechanism via Na+/K+ ATPase inhibition |

Pharmacokinetics

The pharmacokinetic profile of digitoxin shows longer half-life compared to digoxin (4-7 days vs. 36-48 hours), which influences dosing regimens and safety profiles .

作用机制

The primary mechanism of action of digitoxose-containing compounds, such as digitoxin, involves the inhibition of the Na-K-ATPase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which promotes the activation of contractile proteins like actin and myosin . This mechanism is crucial for the therapeutic effects of digitoxin in treating heart conditions.

相似化合物的比较

Digitoxigenin: The aglycone part of digitoxin, which is linked to three molecules of digitoxose.

Olivose: Another deoxy sugar with similar structural properties.

Rhamnose: A naturally occurring deoxy sugar found in many plant glycosides.

Uniqueness of this compound: this compound is unique due to its specific role in cardiac glycosides and its potent effects on heart conditions. Its ability to inhibit the Na-K-ATPase membrane pump distinguishes it from other similar compounds, making it a valuable component in medicinal chemistry .

常见问题

Basic Research Questions

Q. What are the primary structural characteristics of digitoxose, and how do they influence its role in cardiac glycosides?

this compound (2,6-dideoxy-D-ribo-hexose) is a deoxysugar distinguished by the absence of hydroxyl groups at C2 and C5. Its structural rigidity and hydrophobicity enable it to anchor cardiac glycosides (e.g., digitoxin, digoxin) to the Na⁺/K⁺-ATPase receptor via hydrogen bonding and van der Waals interactions . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are used to resolve its conformation in glycosides, while molecular docking simulations predict binding affinities .

Q. How is this compound synthesized in laboratory settings, and what are the key challenges in its purification?

this compound is synthesized via selective deoxygenation of D-glucose or D-mannose derivatives using reagents like tributyltin hydride. A major challenge is isolating enantiomerically pure this compound due to its stereochemical complexity. Column chromatography (silica gel or reverse-phase HPLC) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are standard purification methods .

Q. What analytical techniques are most effective for quantifying this compound in plant extracts or synthetic mixtures?

High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or mass spectrometry (MS) is preferred for quantifying this compound. For example, liquid chromatography-tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) achieves detection limits of <1 ng/mL in Digitalis extracts .

Advanced Research Questions

Q. How do conformational dynamics of this compound affect the bioavailability and potency of cardiac glycosides?

Computational studies (e.g., molecular dynamics simulations) reveal that this compound’s anomeric preference (α vs. β) and puckering modes (⁴C₁ vs. ¹C₄) influence glycoside solubility and membrane permeability. For instance, β-anomers exhibit higher binding stability to Na⁺/K⁺-ATPase, correlating with increased cardiotonic activity . Experimental validation involves circular dichroism (CD) spectroscopy and isothermal titration calorimetry (ITC) .

Q. What metabolic pathways degrade this compound-containing glycosides in mammalian systems, and how do interspecies differences impact toxicity studies?

In the liver, this compound undergoes hydrolysis via β-glycosidases, followed by oxidation of the aglycone moiety. Guinea pig models show rapid biliary excretion of this compound conjugates, whereas rats exhibit slower metabolism due to lower UDP-glucuronosyltransferase activity . Researchers use isolated perfused liver systems and LC-MS-based metabolomics to track isotope-labeled metabolites .

Q. Can this compound analogs be designed to enhance anticancer activity while reducing cardiotoxicity?

Structure-activity relationship (SAR) studies demonstrate that replacing the trisaccharide chain of digitoxin with a monosaccharide (e.g., MonoD, a β-D-digitoxose analog) reduces Na⁺/K⁺-ATPase binding but increases apoptosis in lung cancer cells. Synthetic methods include palladium-catalyzed glycosylation and regioselective acetylation .

Q. Methodological Recommendations

- For conformational analysis: Combine quantum mechanics/molecular mechanics (QM/MM) simulations with NOESY NMR to resolve solvent effects .

- For metabolic studies: Use stable isotope (e.g., ¹³C)-labeled this compound to trace degradation pathways in hepatocyte cultures .

- For synthetic optimization: Employ microwave-assisted glycosylation to improve yield and stereoselectivity .

属性

分子式 |

C6H12O4 |

|---|---|

分子量 |

148.16 g/mol |

IUPAC 名称 |

(4S,5S,6R)-6-methyloxane-2,4,5-triol |

InChI |

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5?,6-/m1/s1 |

InChI 键 |

FDWRIIDFYSUTDP-WGDKFINWSA-N |

手性 SMILES |

C[C@@H]1[C@H]([C@H](CC(O1)O)O)O |

规范 SMILES |

CC1C(C(CC(O1)O)O)O |

同义词 |

2,6-dideoxyribohexopyranose digitoxose |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。